molecular formula C10H12N2O2 B009147 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 105807-84-9

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B009147
CAS No.: 105807-84-9
M. Wt: 192.21 g/mol
InChI Key: SZYICLSWZHMIFL-UHFFFAOYSA-N
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Description

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of an amino group and a dimethyl substitution on the benzoxazine ring contributes to its unique chemical properties and reactivity.

Scientific Research Applications

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials such as polymers and resins with enhanced properties.

Mechanism of Action

The compound is a key intermediate of Fostamatinib, a medication approved by the U.S. Food and Drug Administration since 2018 for the treatment of chronic immune thrombocytopenia (ITP) .

Safety and Hazards

The compound is classified as dangerous with hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

Future Directions

As a key intermediate of Fostamatinib, the future directions of “6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” could be tied to the development of new treatments for chronic immune thrombocytopenia (ITP) and other conditions that Fostamatinib is used to treat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-phenol with 2,2-dimethyl-3-oxobutanoic acid under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.

    6-Amino-2,2-dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one: Contains a sulfur atom instead of oxygen, leading to variations in electronic properties and biological activity.

    6-Amino-2,2-dimethyl-2H-benzo[B][1,4]diazin-3(4H)-one:

Uniqueness

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a dimethyl group on the benzoxazine ring. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYICLSWZHMIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546172
Record name 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105807-84-9
Record name 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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